molecular formula C17H21N3OS2 B11185361 2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate

2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate

Cat. No.: B11185361
M. Wt: 347.5 g/mol
InChI Key: WNOGNXMHTVJFEW-UHFFFAOYSA-N
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Description

2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone. The resulting pyrazole intermediate is then reacted with ethyl chloroacetate to introduce the ethyl group. The final step involves the reaction of the intermediate with piperidine-1-carbodithioic acid under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbodithioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, depending on the nucleophile used .

Scientific Research Applications

2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 1-pyrrolidinecarbodithioate
  • 2-oxo-2-[5-phenyl-3-(5,6,7,8-tetrahydro-2-naphthalenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 4-thiomorpholinecarbodithioate

Uniqueness

2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl piperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3OS2

Molecular Weight

347.5 g/mol

IUPAC Name

[2-oxo-2-(3-phenyl-3,4-dihydropyrazol-2-yl)ethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C17H21N3OS2/c21-16(13-23-17(22)19-11-5-2-6-12-19)20-15(9-10-18-20)14-7-3-1-4-8-14/h1,3-4,7-8,10,15H,2,5-6,9,11-13H2

InChI Key

WNOGNXMHTVJFEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)N2C(CC=N2)C3=CC=CC=C3

Origin of Product

United States

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